Species-Specific Potency: Dhodh-IN-13 Exhibits Intermediate Rat Liver DHODH Inhibition vs. Parent A771726
Dhodh-IN-13 (Compound 7a) demonstrates an IC50 of 4.3 μM against rat liver DHODH [1]. This represents an intermediate potency within its structural series, being approximately 48-fold less potent than its parent compound, A771726 (IC50 = 0.09 μM for rat DHODH), but more potent than the unsubstituted biphenyl analog, DHODH-IN-15 (IC50 = 11 μM) [2]. This data confirms that the specific substitution pattern on the biphenyl system, in this case a single trifluoromethyl group, profoundly influences inhibitory activity compared to both the parent scaffold and other analogs.
| Evidence Dimension | In vitro inhibitory potency (IC50) on rat liver DHODH |
|---|---|
| Target Compound Data | IC50 = 4.3 μM |
| Comparator Or Baseline | A771726 (parent compound): IC50 = 0.09 μM; DHODH-IN-15 (Compound 7b, unsubstituted biphenyl analog): IC50 = 11 μM |
| Quantified Difference | Dhodh-IN-13 is 47.8-fold less potent than A771726, and 2.6-fold more potent than DHODH-IN-15. |
| Conditions | Rat liver mitochondrial/microsomal membrane assay [1] |
Why This Matters
This data positions Dhodh-IN-13 as a distinct chemical probe for SAR studies, as its potency is not a simple function of the hydroxyfurazan scaffold alone but is heavily modulated by its specific fluorination pattern, making it a critical tool for understanding the role of hydrophobic interactions in the DHODH active site.
- [1] Lolli, M. L., Giorgis, M., Tosco, P., Foti, A., Fruttero, R., & Gasco, A. (2012). New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. European Journal of Medicinal Chemistry, 49, 102-109. View Source
- [2] Anjiechem. (n.d.). A-771726 product page. View Source
